molecular formula C7H10F3NO3 B3105932 EThyl (2S)-2-(trifluoroacetamido)propanoate CAS No. 155749-20-5

EThyl (2S)-2-(trifluoroacetamido)propanoate

Cat. No.: B3105932
CAS No.: 155749-20-5
M. Wt: 213.15 g/mol
InChI Key: ZCDYVEXWCKFMGY-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-2-(trifluoroacetamido)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a trifluoroacetamido group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Scientific Research Applications

Ethyl (2S)-2-(trifluoroacetamido)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of esters in chemical reactions can vary. For instance, in a saponification reaction, the ester is hydrolyzed under basic conditions .

Safety and Hazards

Safety and hazards associated with esters depend on the specific compound. For example, ethyl propanoate is considered safe at current levels of intake when used as a flavoring agent .

Future Directions

The future directions in the study of esters could involve further exploration of their synthesis, properties, and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(trifluoroacetamido)propanoate typically involves the esterification of (2S)-2-(trifluoroacetamido)propanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(trifluoroacetamido)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (2S)-2-(trifluoroacetamido)propanoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: (2S)-2-(trifluoroacetamido)propanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S)-2-amino-3-(trifluoromethyl)propanoate
  • Ethyl (2S)-2-(trifluoromethylthio)propanoate
  • Ethyl (2S)-2-(trifluoromethylsulfonyl)propanoate

Uniqueness

Ethyl (2S)-2-(trifluoroacetamido)propanoate is unique due to the presence of the trifluoroacetamido group, which imparts distinct reactivity and interaction properties compared to other trifluoromethyl-containing compounds. This makes it particularly valuable in applications requiring specific interactions with biological molecules .

Properties

IUPAC Name

ethyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-3-14-5(12)4(2)11-6(13)7(8,9)10/h4H,3H2,1-2H3,(H,11,13)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDYVEXWCKFMGY-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EThyl (2S)-2-(trifluoroacetamido)propanoate
Reactant of Route 2
Reactant of Route 2
EThyl (2S)-2-(trifluoroacetamido)propanoate
Reactant of Route 3
Reactant of Route 3
EThyl (2S)-2-(trifluoroacetamido)propanoate
Reactant of Route 4
Reactant of Route 4
EThyl (2S)-2-(trifluoroacetamido)propanoate
Reactant of Route 5
Reactant of Route 5
EThyl (2S)-2-(trifluoroacetamido)propanoate
Reactant of Route 6
Reactant of Route 6
EThyl (2S)-2-(trifluoroacetamido)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.